molecular formula C14H26N2O4 B11729824 Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate

Cat. No.: B11729824
M. Wt: 286.37 g/mol
InChI Key: DXIPFEWXUZOSON-UHFFFAOYSA-N
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Description

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate is a chemical compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The synthetic route generally includes the following steps:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild acids for deprotection, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include ketones, alcohols, and substituted amines.

Scientific Research Applications

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. Upon deprotection, the free amino group can participate in hydrogen bonding and electrostatic interactions, facilitating its activity in biological systems .

Comparison with Similar Compounds

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and research.

Properties

IUPAC Name

tert-butyl 3-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-7-5-6-10(9-16)8-11(15)12(17)19-4/h10-11H,5-9,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIPFEWXUZOSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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